1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane

Description

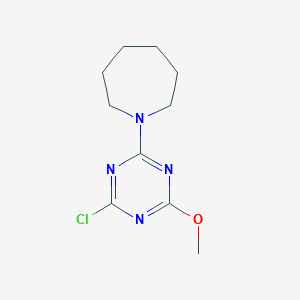

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane is a triazine derivative featuring a seven-membered azepane ring substituted at the 2-position of the 1,3,5-triazine core. The compound is characterized by a chloro group at the 4-position and a methoxy group at the 6-position of the triazine ring. Its molecular structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which may influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c1-16-10-13-8(11)12-9(14-10)15-6-4-2-3-5-7-15/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOUBOWHTULFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Nucleophilic Aromatic Substitution (SNAr) on Cyanuric Chloride

Cyanuric chloride is the most common starting material for synthesizing substituted triazines due to its three reactive chlorine atoms that can be selectively replaced by nucleophiles.

- First substitution: The chlorine at the 6-position is replaced by methoxide ion (CH3O−) to yield 4,6-dichloro-2-methoxy-1,3,5-triazine intermediate.

- Second substitution: The chlorine at the 4-position is substituted by the azepane nucleophile (a seven-membered nitrogen-containing heterocycle) to form the target compound.

- Reaction conditions: Typically carried out under controlled temperature (0–25 °C initially to avoid multiple substitutions), using solvents such as acetone or acetonitrile, with bases like triethylamine or sodium methoxide facilitating the nucleophilic attack.

This stepwise approach allows for regioselective substitutions, preventing overreaction and ensuring the correct substitution pattern.

Direct One-Pot Synthesis

In some protocols, a one-pot reaction is employed where cyanuric chloride is reacted sequentially with methanol (to introduce the methoxy group) and then with azepane under controlled temperature and stoichiometry.

- This method reduces purification steps but requires precise control of reaction kinetics and temperature to avoid polysubstitution or side reactions.

- Catalysts or phase-transfer agents may be used to enhance nucleophilicity and selectivity.

Alternative Routes via Pre-Functionalized Triazines

Some methods start with 4-chloro-6-methoxy-1,3,5-triazine derivatives already prepared or commercially available. The azepane group is introduced by nucleophilic substitution of the chlorine atom at the 2-position.

- This approach simplifies synthesis but depends on the availability of pre-functionalized intermediates.

- Reaction conditions involve heating with azepane in polar aprotic solvents such as DMF or DMSO, often with a base to scavenge the released HCl.

Reaction Mechanism Insights

- The substitution reactions proceed via nucleophilic aromatic substitution (SNAr) mechanisms, where the nucleophile attacks the electron-deficient triazine ring carbon bearing the chlorine substituent.

- The electron-withdrawing nature of the triazine ring and the presence of chlorine atoms activate the ring towards nucleophilic attack.

- The methoxy substitution is generally faster due to the strong nucleophilicity of methoxide ion.

- Azepane substitution requires milder conditions to avoid multiple substitutions and maintain regioselectivity.

Representative Data Table of Reaction Conditions and Yields

| Step | Starting Material | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Cyanuric chloride | Sodium methoxide | Acetone | 0–5 | 2 | 85–90 | Selective substitution at 6-position |

| 2 | 4,6-Dichloro-2-methoxy-1,3,5-triazine | Azepane | Acetonitrile | 20–25 | 4–6 | 75–80 | Substitution at 4-position |

| 3 | 4-Chloro-6-methoxy-1,3,5-triazine | Azepane | DMF or DMSO | 50–80 | 6–8 | 70–75 | Alternative direct substitution |

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine derivative .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane serves as a crucial building block for synthesizing more complex molecules. Its triazine structure allows for various modifications that can lead to new compounds with unique properties.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate. The compound's ability to interact with biological molecules suggests possible applications in drug development. Its mechanism of action may involve forming stable complexes with specific molecular targets, potentially inhibiting their function and disrupting essential biological pathways.

Materials Science

The compound is also utilized in producing specialty chemicals and materials. Its unique structure can enhance the properties of polymers and other materials, making it valuable in industrial applications.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of triazine derivatives, including this compound against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests that structural modifications can enhance biological activity and selectivity towards cancer cells.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between the compound and carbonic anhydrase isoforms. Kinetic assays revealed that the compound effectively binds to the active site of carbonic anhydrase IX (CA IX), demonstrating competitive inhibition. Molecular docking studies confirmed this binding affinity, highlighting the importance of the azepane moiety in enhancing enzyme interaction.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biological molecules, potentially inhibiting their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key triazine-based analogues and their distinguishing features:

Key Comparative Insights

Triazine Core Modifications: The target compound’s azepane ring distinguishes it from morpholino- or piperidine-containing analogues (e.g., bis(morpholino-triazines) in and ). Azepane’s larger ring size may alter steric interactions and binding affinity compared to six-membered morpholine or piperidine rings. Unlike PTZ-TRZ and DPA-TRZ (), which employ phenyl linkers for OLED applications, the target compound lacks extended conjugation systems, limiting its utility in optoelectronics.

Substituent Effects: The chloro and methoxy groups contrast with the diphenyl or dimethylamino substituents in bis(morpholino-triazines) (). Chlorsulfuron () shares a methoxy group but incorporates a sulfonamide-urea moiety for herbicidal activity, whereas the target compound’s azepane group suggests divergent biological targets.

Synthetic Accessibility: Bis(morpholino-triazines) demonstrate high synthetic versatility, with yields up to 54% for PI3K-Akt inhibitors (). In contrast, the target compound’s discontinued status implies scalability or purification challenges .

Biological and Industrial Relevance: While bis(morpholino-triazines) are validated in cancer research (), the target compound lacks documented biological data.

Biological Activity

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a triazine ring and an azepane moiety, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₅ClN₄O |

| Molecular Weight | 242.71 g/mol |

| MDL Number | MFCD00449261 |

| PubChem CID | 62858326 |

| IUPAC Name | This compound |

| Appearance | Powder |

The biological activity of this compound can be attributed to its interaction with various biological targets. Initial studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in cell proliferation and apoptosis.

Inhibition Studies

In vitro assays have indicated that this compound may act as an inhibitor of specific kinases or enzymes associated with cancer cell proliferation. For instance, preliminary results have shown that related compounds in the triazine family can affect cell cycle progression and induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .

Case Study 1: Anticancer Activity

A recent study explored the anticancer properties of triazine derivatives similar to this compound. The derivatives demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Case Study 2: Molecular Docking

Molecular docking studies revealed that this compound could effectively bind to the active sites of target proteins involved in cancer progression. This binding affinity suggests a potential for drug development targeting specific signaling pathways .

Biological Activity Overview

The biological activities reported for this compound include:

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:

Synthesis typically involves nucleophilic substitution on the triazine core. Begin with 4-chloro-6-methoxy-1,3,5-triazine and react it with azepane under controlled anhydrous conditions (e.g., THF, 0–5°C). Optimization should focus on:

- Solvent polarity : Lower-polarity solvents reduce side reactions (e.g., dimerization).

- Stoichiometry : Use a 1.2:1 molar ratio of azepane to triazine to drive the reaction to completion.

- Catalysis : Test Lewis acids (e.g., ZnCl₂) to enhance reactivity.

Characterize intermediates via LC-MS to confirm stepwise progression .

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the azepane ring’s integration and triazine substitution pattern.

- HPLC-PDA : Use a C18 column (e.g., Purospher® STAR) with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%).

- HRMS : Employ ESI+ mode to verify the molecular ion ([M+H]⁺) and rule out chlorinated byproducts.

For trace impurities, combine with preparative TLC for isolation and FT-IR analysis .

Advanced Research Questions

How can researchers design experiments to investigate the environmental fate of this compound, including its abiotic and biotic transformation pathways?

Methodological Answer:

Adopt a tiered approach:

Laboratory Studies :

- Hydrolysis : Test stability at pH 3–9 (25–50°C) using buffered solutions. Monitor degradation via UV-Vis kinetics.

- Photolysis : Exclude UV-C and simulate sunlight (λ > 290 nm) to identify photoproducts via GC-MS .

Biotic Studies :

- Use soil microcosms with ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and metabolite formation (LC-QTOF).

- Apply OECD 307 guidelines for aerobic/anaerobic transformation .

What methodological approaches are suitable for analyzing contradictory data in studies involving the compound’s reactivity under varying pH conditions?

Methodological Answer:

- Factorial Design : Use a split-plot design to isolate pH effects from temperature/solvent variables. Replicate trials (n ≥ 4) to assess statistical significance .

- Multivariate Analysis : Apply PCA to identify latent variables (e.g., ionic strength) confounding reactivity trends.

- Mechanistic Modeling : Fit kinetic data to Arrhenius or Eyring equations to resolve discrepancies in activation parameters .

How should a theoretical framework be integrated into mechanistic studies of this compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use DFT (e.g., B3LYP/6-31G*) to model triazine-azepane conformation and predict binding affinity to enzymes (e.g., cytochrome P450).

- Kinetic Isotope Effects : Compare kH/kD for C-Cl bond cleavage to distinguish between SN1/SN2 pathways.

- In Situ Spectroscopy : Pair stopped-flow UV with cryo-EM to capture transient intermediates in enzyme inhibition .

What strategies mitigate interference from matrix effects when quantifying this compound in complex biological or environmental samples?

Methodological Answer:

- Sample Preparation : Use SPE cartridges (e.g., HLB) for matrix removal. Validate recovery rates (80–120%) via spike-recovery tests.

- Internal Standards : Deploy isotopically labeled analogs (e.g., ¹³C-azepane) to correct for ion suppression in LC-MS/MS.

- Matrix-Matched Calibration : Prepare standards in analyte-free serum/soil extracts to mimic sample matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.